4-(5-Bromopyrimidin-2-yloxy)benzoic acid
Overview
Description
4-(5-Bromopyrimidin-2-yloxy)benzoic acid is an organic compound with the molecular formula C11H7BrN2O3 and a molecular weight of 295.091 g/mol . It belongs to the class of carboxylic acids and is characterized by the presence of a bromopyrimidine moiety linked to a benzoic acid structure via an ether linkage .
Mechanism of Action
Benzoic Acid
Benzoic acid is a fungistatic compound that is widely used as a food preservative . It is conjugated to glycine in the liver and excreted as hippuric acid . As the sodium salt form, sodium benzoate is used as a treatment for urea cycle disorders due to its ability to bind amino acids . This leads to excretion of these amino acids and a decrease in ammonia levels .
Biochemical Analysis
Biochemical Properties
4-(5-Bromopyrimidin-2-yloxy)benzoic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, it may interact with kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby modulating their activity. The nature of these interactions can vary, but they often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, this compound can modulate the expression of specific genes, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In in vitro studies, it has been observed that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. In in vivo studies, the long-term effects of this compound on cellular function can vary, depending on factors such as dosage and exposure duration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effect without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux by modulating the activity of key enzymes involved in metabolic processes. For instance, it may inhibit or activate enzymes in the glycolytic pathway, thereby influencing the levels of metabolites such as glucose and pyruvate. These interactions can have significant effects on cellular energy production and overall metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, this compound can accumulate in certain cellular compartments, influencing its localization and activity. The transport and distribution of this compound are critical factors that determine its biological effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromopyrimidin-2-yloxy)benzoic acid typically involves the reaction of 5-bromopyrimidine-2-ol with 4-hydroxybenzoic acid under suitable conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromopyrimidin-2-yloxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents such as DMF or DMSO.
Esterification: Acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are used, and the reactions are performed under reflux conditions.
Major Products Formed
Substitution Reactions: Substituted pyrimidine derivatives.
Esterification: Ester derivatives of this compound.
Reduction: Reduced alcohol or amine derivatives.
Scientific Research Applications
4-(5-Bromopyrimidin-2-yloxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme inhibitors and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-(5-Chloropyrimidin-2-yloxy)benzoic acid: Similar structure with a chlorine atom instead of bromine.
4-(5-Fluoropyrimidin-2-yloxy)benzoic acid: Contains a fluorine atom in place of bromine.
4-(5-Iodopyrimidin-2-yloxy)benzoic acid: Features an iodine atom instead of bromine.
Uniqueness
4-(5-Bromopyrimidin-2-yloxy)benzoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its halogenated analogs . The bromine atom can participate in specific interactions, such as halogen bonding, which can affect the compound’s properties and applications .
Properties
IUPAC Name |
4-(5-bromopyrimidin-2-yl)oxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O3/c12-8-5-13-11(14-6-8)17-9-3-1-7(2-4-9)10(15)16/h1-6H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVNFFKTAKKZBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=NC=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650595 | |
Record name | 4-[(5-Bromopyrimidin-2-yl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086379-56-7 | |
Record name | 4-[(5-Bromopyrimidin-2-yl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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